N-(2-oxo-1-benzofuran-3-ylidene)acetamide
Description
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
N-(2-oxo-1-benzofuran-3-ylidene)acetamide |
InChI |
InChI=1S/C10H7NO3/c1-6(12)11-9-7-4-2-3-5-8(7)14-10(9)13/h2-5H,1H3 |
InChI Key |
OSLWNKVXLRBPCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1C2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-oxo-1-benzofuran-3-carbaldehyde with Acetamide Derivatives
A classical and widely used approach to synthesize This compound involves the condensation of 2-oxo-1-benzofuran-3-carbaldehyde (an aldehyde derivative of benzofuran) with acetamide or substituted acetamides. This method relies on the formation of an imine (Schiff base) linkage between the aldehyde group at the 3-position of benzofuran and the amino group of acetamide.
- Reaction conditions: Typically, the reaction is carried out in ethanol or other polar solvents under reflux or at room temperature with catalytic amounts of acid (e.g., acetic acid) to promote condensation.
- Mechanism: The nucleophilic attack of the acetamide nitrogen on the aldehyde carbonyl carbon forms a hemiaminal intermediate, which dehydrates to yield the imine (ylidene) product.
- Yields: High yields (above 80%) are often reported due to the straightforward reaction and favorable equilibrium.
One-Pot Multicomponent Reaction Using 2-Acetyl Benzofuran
A more recent and efficient method involves a one-pot multicomponent reaction that assembles the this compound scaffold from 2-acetyl benzofuran, substituted benzaldehydes, acetyl chloride, and zinc oxide as a catalyst.
- Procedure: The reaction components are combined in a single vessel, where acetyl chloride acylates the intermediate, and zinc oxide catalyzes the condensation and subsequent transformations.
- Advantages: This method offers operational simplicity, reduced reaction times, and high product yields.
- Catalyst role: Zinc oxide facilitates the neutralization of hydrochloric acid generated during the reaction and promotes the formation of the target compound.
- Characterization: The products are confirmed by infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
Experimental Data and Analysis
Summary Table of Key Preparation Methods
Detailed Reaction Example: One-Pot Multicomponent Synthesis
- Reagents: 2-acetyl benzofuran (1 mmol), substituted benzaldehyde (1 mmol), acetyl chloride (1.2 mmol), zinc oxide (0.1 mmol)
- Procedure: Mix all reagents in ethanol and stir at 60°C for 4-6 hours.
- Work-up: After completion (monitored by TLC), the reaction mixture is cooled, filtered to remove zinc oxide, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization from ethanol.
- Yield: 90%
- Characterization: IR shows characteristic imine (C=N) stretch around 1620 cm⁻¹; 1H-NMR confirms the benzofuran and acetamide protons; MS confirms molecular ion peak consistent with the expected formula.
Mechanistic Insights and Reaction Optimization
- The condensation reaction forming the ylidene linkage is equilibrium-controlled and benefits from removal of water formed during the reaction to drive completion.
- Acid catalysis enhances the electrophilicity of the aldehyde carbonyl, facilitating nucleophilic attack.
- Zinc oxide in the one-pot method serves dual roles as a Lewis acid catalyst and acid scavenger, improving yields and purity.
- Substituent effects on the benzaldehyde influence reaction rates and product stability, with electron-donating groups generally enhancing reactivity.
Chemical Reactions Analysis
N-(2-oxo-1-benzofuran-3-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are often benzofuran derivatives with modified functional groups .
Scientific Research Applications
Biological Activities
The biological activities of N-(2-oxo-1-benzofuran-3-ylidene)acetamide have been extensively studied, revealing its potential as a pharmacologically active compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent antibacterial activity comparable to established antibiotics .
Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation .
Antioxidant Effects
The compound shows promising antioxidant properties, which are crucial for protecting cells from oxidative stress-related damage. This activity is particularly relevant in the context of diseases linked to oxidative stress, such as neurodegenerative disorders .
Case Studies
Several case studies have highlighted the applications and efficacy of this compound in various fields:
Mechanism of Action
The mechanism of action of N-(2-oxo-1-benzofuran-3-ylidene)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways .
Comparison with Similar Compounds
Structural Analogues with Indole and Adamantane Moieties
Compound from : N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide shares a similar oxoacetamide backbone but incorporates an adamantane and indole system. In contrast, N-(2-oxo-1-benzofuran-3-ylidene)acetamide lacks adamantane and indole, likely reducing steric bulk and altering target specificity .
Key Differences :
2-Oxoindoline Derivatives ()
Compounds such as 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide (2) and 2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (18) feature indole-derived oxoacetamides. These derivatives often exhibit enhanced solubility due to hydroxyl groups and bulky aromatic substituents (e.g., naphthyl, phenethyl). For example, compound 15 (5-methyl substitution) showed improved stability in metabolic studies compared to non-methylated analogs .
Comparison with Target Compound :
- Core Structure : Indole vs. benzofuran. Indole derivatives may exhibit stronger π-stacking interactions but lower oxidative stability.
- Biological Activity : Indole-based analogs in are reported to target kinases and DNA topoisomerases, whereas benzofuran derivatives (e.g., from ) often show antimicrobial or anti-inflammatory effects .
Benzothiazole and Thiadiazole Derivatives ()
Benzothiazole Acetamides () : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide incorporate electron-withdrawing trifluoromethyl groups, which enhance metabolic stability and bioavailability. These derivatives are frequently explored as kinase inhibitors or antimicrobial agents .
Thiadiazole Conjugates () : Methazolamide analogs (e.g., MSG, MCG) demonstrate sulfur-containing heterocycles, which improve metal-binding capacity and redox activity. For instance, MSO (N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide) exhibits potent carbonic anhydrase inhibition, a property less commonly associated with benzofuran-based acetamides .
Key Differences :
- Electrophilicity : Thiadiazoles and benzothiazoles are more electrophilic than benzofurans, influencing reactivity in nucleophilic environments.
- Applications : Thiadiazoles are prominent in diuretic and antiglaucoma therapies, whereas benzofuran acetamides are less studied in these contexts .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : Benzofuran-based acetamides (e.g., this compound) may offer simpler synthesis routes compared to adamantane-indole or thiadiazole derivatives, which require specialized reagents like n-BuLi or sulfur-containing precursors .
- Structure-Activity Relationships (SAR) : Bulky substituents (e.g., naphthyl in ) enhance target affinity but reduce solubility. Electron-withdrawing groups (e.g., trifluoromethyl in ) improve stability but may increase toxicity .
- Unmet Potential: The benzofuran scaffold remains underexplored in contexts where indole or thiadiazole analogs dominate, suggesting opportunities for novel drug development .
Biological Activity
N-(2-oxo-1-benzofuran-3-ylidene)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the condensation of benzofuran derivatives with acetamides. The structural formula can be represented as follows:
The synthesis typically involves using 2-benzofuran derivatives as starting materials, followed by reactions that yield the desired acetamide derivative.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Studies and Findings
-
In vitro Studies :
- A study evaluated the compound's effect on leukemia (K562), lung (A549), and breast cancer cell lines. The results demonstrated an IC50 value of approximately 5 μM against K562 cells, indicating potent cytotoxicity without affecting normal cells .
- Another investigation revealed that derivatives of benzofuran, including this compound, showed selective inhibition of cancer cell proliferation via the AKT signaling pathway, leading to enhanced anticancer activity .
-
Mechanism of Action :
- The compound appears to induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation. This mechanism was further supported by molecular docking studies that identified critical interactions between the compound and target proteins involved in cancer progression .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens.
Data on Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 µM |
| Escherichia coli | 12.5 µM |
| Bacillus anthracis | 3.12 µM |
| Candida albicans | >100 µM |
The compound exhibited notable activity against Gram-positive bacteria, particularly Bacillus anthracis, with an MIC as low as 3.12 µM, indicating its potential as an antimicrobial agent .
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. Key findings from SAR analyses include:
Q & A
Q. What are the common synthetic routes for N-(2-oxo-1-benzofuran-3-ylidene)acetamide and its derivatives?
Synthesis typically involves multi-step reactions, starting with condensation of benzofuran precursors with acetamide derivatives. Key steps include:
- Coupling reactions : Use of carbodiimides (e.g., DCC) or activated esters to form acetamide bonds.
- Cyclization : Acid- or base-catalyzed intramolecular cyclization to form the benzofuran-oxo moiety.
- Purification : Techniques like silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures . Example: A similar compound, 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide, was synthesized using acetyl chloride and Na₂CO₃ in dichloromethane, followed by chromatographic purification .
Q. How is the structural characterization of this compound performed?
Characterization relies on:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 7.69 ppm for aromatic protons in related structures) .
- Mass spectrometry : ESI/APCI(+) to determine molecular weight (e.g., [M+H]⁺ peaks) .
- X-ray crystallography : For unambiguous confirmation of crystal packing and hydrogen-bonding networks, as seen in analogs like 2-(2-Chlorophenyl)-2-oxo-N-phenyl-acetamide .
Q. What are the primary reaction pathways involving this compound in organic synthesis?
Common reactions include:
- Substitution : Electrophilic aromatic substitution at the benzofuran ring, influenced by electron-withdrawing groups.
- Oxidation/Reduction : Use of KMnO₄ or NaBH₄ to modify ketone or amide functionalities .
- Cross-coupling : Suzuki or Ullmann reactions to introduce aryl/heteroaryl groups .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of this compound during synthesis?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps.
- Catalyst use : Piperidine or acetic acid catalysis to accelerate condensation .
- Temperature control : Low temperatures (0–5°C) minimize side reactions during acetylations .
- Purification : Gradient elution in HPLC (e.g., 0–8% MeOH in CH₂Cl₂) improves purity .
Q. What strategies resolve contradictions in reported biological activities of its derivatives?
Contradictions arise from assay variability or structural nuances. Solutions include:
- Structure-Activity Relationship (SAR) studies : Systematic substitution of functional groups (e.g., methoxy vs. chloro substituents) to isolate bioactive moieties .
- Standardized assays : Replicating conditions (e.g., MIC testing for antimicrobial activity) across labs .
- Meta-analysis : Cross-referencing data from PubChem, ChEMBL, and peer-reviewed studies to identify trends .
Q. How can computational methods predict the reactivity and biological targets of this compound?
Computational approaches include:
- Molecular docking : Identifying binding affinity to targets like cyclooxygenase-2 (COX-2) or fungal CYP51 .
- QSAR modeling : Correlating electronic parameters (e.g., logP, HOMO/LUMO energies) with bioactivity .
- MD simulations : Assessing stability of ligand-protein complexes over nanosecond timescales .
Q. What in vitro and in vivo models are appropriate for evaluating its therapeutic potential?
- In vitro :
- Antimicrobial : Broth microdilution assays against Candida albicans or Staphylococcus aureus .
- Anti-inflammatory : COX-2 inhibition assays using human recombinant enzymes .
- In vivo :
- Murine models : For pharmacokinetics (e.g., bioavailability via oral administration) .
- Zebrafish assays : Toxicity and efficacy screening in early-stage drug development .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
